molecular formula C9H10ClNO3 B1367284 1-Chloro-2-isopropoxy-4-nitrobenzene CAS No. 76464-51-2

1-Chloro-2-isopropoxy-4-nitrobenzene

Cat. No. B1367284
CAS RN: 76464-51-2
M. Wt: 215.63 g/mol
InChI Key: QKZLSNHQKFSBBJ-UHFFFAOYSA-N
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Description

“1-Chloro-2-isopropoxy-4-nitrobenzene” is a chemical compound with the molecular formula C9H10ClNO3 . It has an average mass of 215.634 Da and a monoisotopic mass of 215.034927 Da .

Scientific Research Applications

    Crystal Structure Analysis

    • Field : Crystallography
    • Application : The compound “1-Chloro-2-methyl-4-nitrobenzene” was synthesized and its crystal and molecular structure was reported .
    • Method : The compound was prepared from 4-chloroaniline in good yield on successive oxidation and methylation .
    • Results : The compound crystallizes in the monoclinic space group P 2 1 /n with unit cell dimensions a = 13.5698 (8), b = 3.7195 (3), c = 13.5967 (8) Å, ß = 91.703 (3) °, V = 685.96 (10) Å 3 .

    Catalysis

    • Field : Chemistry
    • Application : N-Doped carbons were used as metal-free catalysts in the hydrogenation of "1-Chloro-4-nitrobenzene" .
    • Method : Nitrogen-doped porous carbons were designed and synthesized from mixtures of melamine as nitrogen and carbon sources and calcium citrate as carbon source and porogen system .
    • Results : All the prepared carbon materials were active in the hydrogenation reaction of 1-chloro-4-nitrobenzene. A full degree of conversion was reached with the most active catalysts obtained from 2:1 melamine/citrate mixtures pyrolyzed at 850 °C and 900 °C .

    Preparation of Other Chemical Compounds

    • Field : Organic Chemistry
    • Application : “1-Chloro-4-nitrobenzene” is an important intermediate used in the preparation of other chemical compounds .
    • Method : It is used as a raw material in the preparation of “4-nitrodiphenylamine”, “4-chloroaninline” and "(4-[(4-aminobenzene)sulfonyl]aniline)" .
    • Results : These compounds have applications in the chemical industry such as dyes, drugs, herbicides, and pesticides .

    Antioxidant in Rubber

    • Field : Material Science
    • Application : “1-Chloro-4-nitrobenzene” serves as a common antioxidant, which is found in rubber .
    • Method : It is incorporated into the rubber during the manufacturing process to prevent oxidative degradation .
    • Results : The addition of “1-Chloro-4-nitrobenzene” helps to improve the lifespan and performance of rubber products .

    Electrochemical Sensing

    • Field : Analytical Chemistry
    • Application : “1-Chloro-4-nitrobenzene” (CNB) is detected using an electrochemical sensor based on β-cyclodextrin/carbon nanohorn nanohybrids .
    • Method : The nanohybrids were prepared through a simple ultrasonication process. The high surface area and electron transfer ability of carbon nanohorns (CNHs), and the high host–guest recognition ability of β-cyclodextrin (β-CD) with a hydrophilic outer layer, were utilized to design a highly sensitive electrochemical sensor .
    • Results : The CNHs/β-CD nanohybrid modified electrode showed excellent electrochemical sensing for CNB. Under optimized conditions, the sensor showed a considerable linear response range, minimal interference from familiar organic and inorganic compounds, and a detection limit of 9.0 nM .

    Thermochemistry

    • Field : Physical Chemistry
    • Application : “1-Chloro-4-nitrobenzene” is used in thermochemical studies .
    • Method : Various thermochemical data such as reaction thermochemistry data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography are collected .
    • Results : The data collected are used to understand the properties of “1-Chloro-4-nitrobenzene” and its reactions .

properties

IUPAC Name

1-chloro-4-nitro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-6(2)14-9-5-7(11(12)13)3-4-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZLSNHQKFSBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512215
Record name 1-Chloro-4-nitro-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-isopropoxy-4-nitrobenzene

CAS RN

76464-51-2
Record name 1-Chloro-2-(1-methylethoxy)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76464-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-nitro-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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